

2-Hydroxyatrazine chemical structure and properties

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Compound of Interest

Compound Name: 2-Hydroxyatrazine

Cat. No.: B135301

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2-Hydroxyatrazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyatrazine is a major metabolite of the widely used herbicide atrazine. It is formed through the hydrolytic dechlorination of atrazine in the environment and within organisms. Unlike its parent compound, **2-Hydroxyatrazine** does not exhibit herbicidal properties. However, its persistence in the environment and potential toxicological effects, particularly on renal function, have made it a subject of scientific interest. This technical guide provides a detailed overview of the chemical structure, properties, analytical methodologies, and toxicological profile of **2-Hydroxyatrazine**.

Chemical Structure and Properties

2-Hydroxyatrazine, with the IUPAC name 4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2(1H)-one, is a triazine compound where the chlorine atom of atrazine is replaced by a hydroxyl group.^{[1][2]} This structural change significantly alters its chemical and biological properties.

Chemical Identifiers

Identifier	Value
IUPAC Name	4-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one[2]
CAS Number	2163-68-0[2]
Molecular Formula	C8H15N5O[2][3]
Canonical SMILES	CCNC1=NC(=O)NC(=N1)NC(C)C[2]
InChI	InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)[1][2][3]
InChIKey	NFMIMWNQWAWNDW-UHFFFAOYSA-N[1][2]

Physicochemical Properties

Property	Value	Source
Molecular Weight	197.24 g/mol	[2][3][4][5]
Appearance	Solid[4]	-
Melting Point	Not available	-
Boiling Point	274.3 ± 23.0 °C (Predicted)	[6]
Water Solubility	55.85 mg/L (at 2 °C)	[6][7]
logP	2.09	[8]
pKa	7.68 ± 0.70 (Predicted)	[6]

Experimental Protocols

Accurate determination of **2-Hydroxyatrazine** in various matrices is crucial for environmental monitoring and toxicological studies. The following sections detail common analytical methods.

Sample Preparation: Solid-Phase Extraction (SPE) from Water

Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of **2-Hydroxyatrazine** from water samples prior to chromatographic analysis.

Materials:

- Graphitized carbon black (GCB) or C18 SPE cartridges
- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Deionized water
- Sample collection bottles
- Vacuum manifold

Protocol:

- **Cartridge Conditioning:** Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.
- **Sample Loading:** Pass the water sample (typically 100-500 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.
- **Washing:** Wash the cartridge with 5-10 mL of deionized water to remove interfering polar compounds.
- **Drying:** Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes.
- **Elution:** Elute the retained **2-Hydroxyatrazine** with a suitable solvent. A common elution solvent is a mixture of dichloromethane and methanol (e.g., 80:20 v/v) or ethyl acetate. Collect the eluate.

- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase for analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a common method for the quantification of **2-Hydroxyatrazine**.

Instrumentation:

- HPLC system with a quaternary pump, autosampler, and UV detector
- C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m)

Chromatographic Conditions:

- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. A typical starting condition is 30:70 (v/v) acetonitrile:water.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Column Temperature: 30 $^{\circ}$ C
- Detection Wavelength: 220 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the analysis of **2-Hydroxyatrazine**, which often requires derivatization to increase its volatility.

Instrumentation:

- Gas chromatograph with a split/splitless injector
- Mass spectrometer (quadrupole or ion trap)
- Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m)

Derivatization Protocol (Silylation):

- Evaporate the sample extract to dryness.
- Add 50 μ L of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
- Add 50 μ L of a solvent such as pyridine or acetonitrile.
- Seal the vial and heat at 70 °C for 30 minutes.
- Cool to room temperature before injection.

GC-MS Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Splitless
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 1 min
 - Ramp to 180 °C at 10 °C/min
 - Ramp to 280 °C at 20 °C/min, hold for 5 min
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

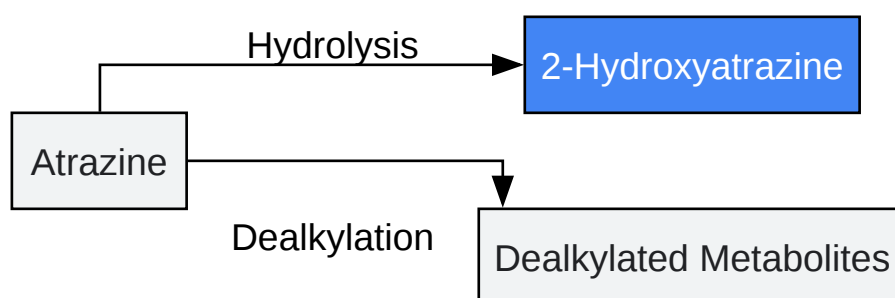
Signaling Pathways and Toxicological Effects

While the parent compound atrazine is a known endocrine disruptor that can increase aromatase activity and affect steroidogenesis, **2-Hydroxyatrazine** does not appear to share this mechanism. Studies have shown that **2-Hydroxyatrazine** does not alter endocrine-specific endpoints in pubertal assays. The primary toxicological effect of **2-Hydroxyatrazine** is nephrotoxicity (kidney damage).

While direct studies on the signaling pathways affected by **2-Hydroxyatrazine** are limited, research on atrazine-induced kidney damage provides insights into potential mechanisms. Atrazine has been shown to induce oxidative stress and activate the Nrf2 and Wnt/ β -catenin signaling pathways in the kidney. Given that **2-Hydroxyatrazine** is a major metabolite of atrazine and is also linked to kidney damage, it is plausible that it may contribute to or independently activate these pathways.

Metabolic Pathway of Atrazine to 2-Hydroxyatrazine

The primary transformation of atrazine to **2-Hydroxyatrazine** occurs through hydrolysis, a reaction that can be both chemically and biologically mediated.

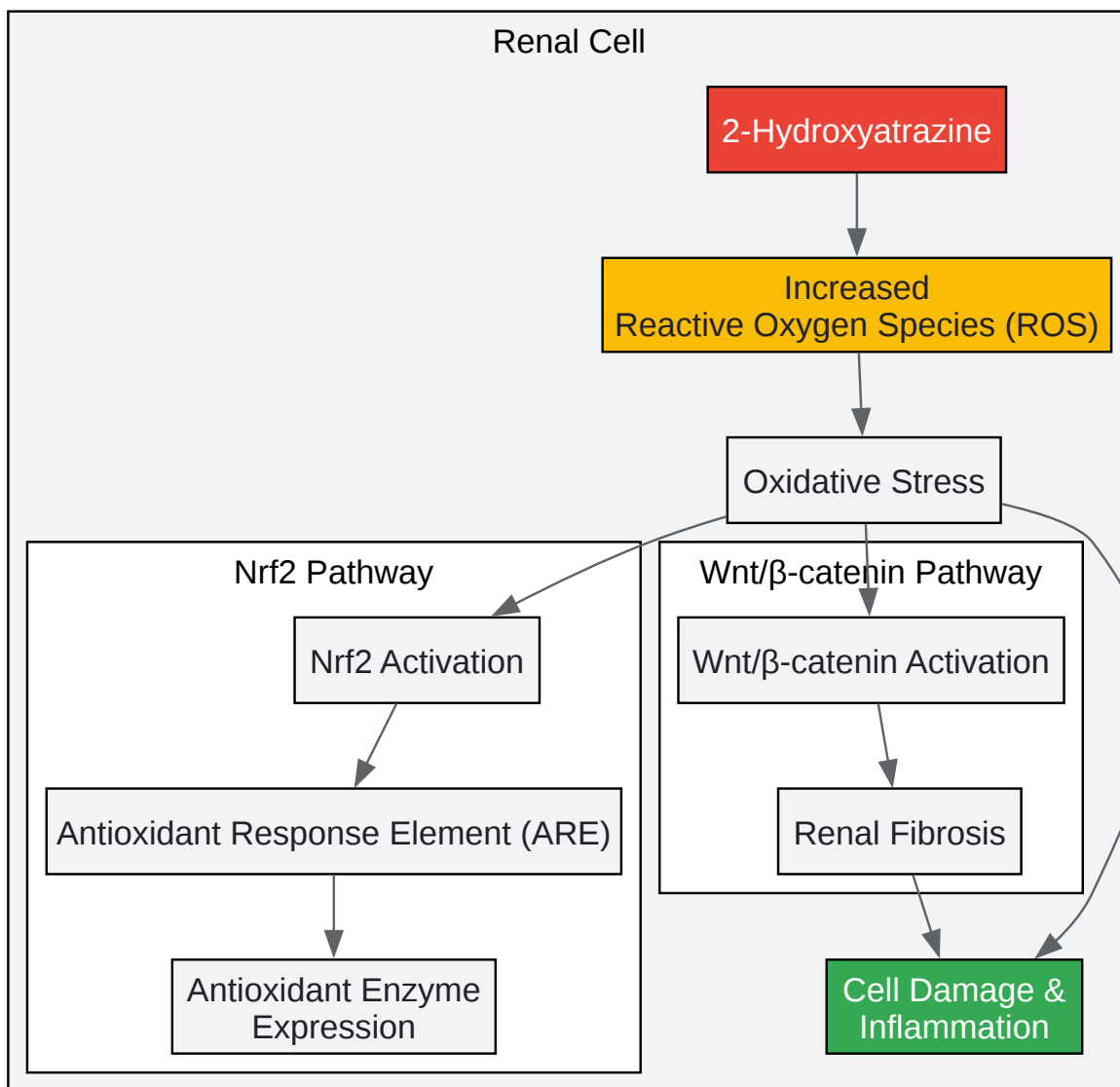


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Caption: Metabolic conversion of atrazine.

Hypothesized Signaling Pathway for 2-Hydroxyatrazine Nephrotoxicity

Based on the known renal toxicity of atrazine and its metabolites, the following diagram illustrates a hypothesized signaling pathway for **2-Hydroxyatrazine**-induced nephrotoxicity, involving oxidative stress and the subsequent activation of the Nrf2 and Wnt/ β -catenin pathways.



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